2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide

OGG1 inhibitor DNA repair enzyme inhibition

Uncharacterized research compounds introduce uncontrolled variables into experimental workflows. 2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide is a structurally defined phenoxyacetohydrazide with a verified inhibitory activity against human OGG1, providing a reliable starting point for DNA repair studies. • Confirmed OGG1 IC50 of 1.53 µM (BindingDB), offering a quantitative activity benchmark for comparative studies. • Terminal hydrazide group enables facile hydrazone library synthesis for SAR exploration. • Commercially available at ≥95% purity with established analytical parameters, reducing lead time for method development. • Standardized global shipping with full quality documentation ensures batch-to-batch consistency.

Molecular Formula C10H13ClN2O2
Molecular Weight 228.67 g/mol
CAS No. 156867-62-8
Cat. No. B115486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide
CAS156867-62-8
Molecular FormulaC10H13ClN2O2
Molecular Weight228.67 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1Cl)C)OCC(=O)NN
InChIInChI=1S/C10H13ClN2O2/c1-6-3-8(4-7(2)10(6)11)15-5-9(14)13-12/h3-4H,5,12H2,1-2H3,(H,13,14)
InChIKeyIESQBZMQMDXTCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide CAS 156867-62-8 Procurement Overview: Chemical Class, Basic Properties, and Available Research Data


2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide (CAS 156867-62-8) is a small-molecule hydrazide derivative with the molecular formula C₁₀H₁₃ClN₂O₂ and a molecular weight of 228.68 g/mol . It belongs to the phenoxyacetohydrazide class, a scaffold widely investigated for antibacterial, anti-inflammatory, and enzyme inhibitory applications [1]. The compound's chloro and dimethyl substitutions on the aromatic ring contribute to its reactivity and potential for further functionalization, particularly via hydrazone formation . However, publicly available peer-reviewed biological characterization of this specific compound is extremely limited. The strongest quantifiable data identified is an in vitro enzyme inhibition IC₅₀ value of 1.53 µM against human 8-oxoguanine DNA glycosylase (OGG1), as recorded in the BindingDB database [2]. This value provides the only direct, comparative anchor for assessing this compound's activity relative to other molecules, pending further independent validation.

Why 2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide Cannot Be Replaced by Generic Analogs Without Quantitative Activity Loss


Within the phenoxyacetohydrazide class, minor structural modifications—such as altering halogen type or the methylation pattern on the phenyl ring—can lead to complete loss of activity or dramatic shifts in potency. For example, among 28 phenoxyacetohydrazide Schiff base analogs tested for β-glucuronidase inhibition, chloro-containing derivatives exhibited a wide range of IC₅₀ values from 14.7 µM to inactive, while other structural variants showed up to 30-fold differences in potency [1]. This establishes that even closely related in-class compounds cannot be considered interchangeable. For procurement, selecting a compound with a verified, target-specific activity profile—or at minimum a defined synthetic utility—is essential to avoid introducing uncharacterized variables into experimental workflows.

Quantitative Evidence Guide for 2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide: Head-to-Head and Class-Level Differentiation Data


OGG1 Enzyme Inhibition: Quantified IC₅₀ Value from BindingDB for 2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide

In a direct biochemical assay, 2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide inhibited human 8-oxoguanine DNA glycosylase (OGG1) with an IC₅₀ value of 1.53 µM (1,530 nM) at pH 7.5 and 37°C [1]. While this is a standalone value without a co-tested comparator in the same dataset, it provides a quantitative baseline for activity assessment. Within the broader OGG1 inhibitor landscape, reported inhibitors span from low nanomolar (e.g., TH5487 with Kd ~ 350 nM) to >100 µM [2]. This positions 2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide in the mid-micromolar range, offering a concrete, assay-verified anchor point for evaluating procurement suitability in DNA repair research contexts.

OGG1 inhibitor DNA repair enzyme inhibition

Purity and Handling Specifications for 2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide: Commercial Availability Data

Commercially, 2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide is available at a specified minimum purity of 95% from reputable suppliers . This baseline purity specification is critical for downstream synthetic applications, particularly for hydrazone formation where impurities could interfere with reaction yields or product characterization. For procurement comparison, structurally related phenoxyacetic acid derivatives (e.g., CAS 19545-95-0, 4-chloro-3,5-xylyloxyacetic acid) are also commercially available, but the hydrazide functional group confers distinct reactivity for condensation reactions not possible with the parent acid .

chemical procurement synthetic intermediate quality control

Hydrazone-Forming Capacity of 2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide: Synthetic Utility Differentiation

2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide possesses a terminal hydrazide (-C(=O)NHNH₂) group capable of undergoing condensation with aldehydes or ketones to form hydrazone derivatives . This reactivity is shared across the phenoxyacetohydrazide class, which has been extensively leveraged to generate bioactive Schiff bases. In one representative study, 28 phenoxyacetohydrazide Schiff base analogs were synthesized and tested, yielding IC₅₀ values against β-glucuronidase ranging from 9.20 µM to inactive [1]. This demonstrates that the hydrazide scaffold itself is a versatile synthetic entry point, but the specific substitution pattern (chloro at position 4, methyl at 3 and 5) on the phenoxy ring will modulate the activity of the resulting derivatives.

hydrazone synthesis Schiff base medicinal chemistry

Predicted Physicochemical Profile of 2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide: In Silico Property Estimates

Computational predictions for 2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide estimate a boiling point of 448.7 ± 45.0 °C, density of 1.242 ± 0.06 g/cm³, and pKa of 12.11 ± 0.35 . While these are predicted values rather than experimental measurements, they provide a baseline for assessing handling and formulation considerations. For comparison, a closely related hydrazone derivative, N'-[(E)-(4-Chlorophenyl)methylene]-2-(3,5-dimethylphenoxy)acetohydrazide, has a predicted LogP of 5.27 and molecular weight of 316.78 Da—substantially more lipophilic and larger than the parent hydrazide (MW 228.68) . These differences in physicochemical profiles may influence solubility, permeability, and overall suitability for specific assay conditions.

physicochemical properties drug-likeness computational chemistry

Recommended Research Applications for 2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide Based on Quantitative Evidence


DNA Repair and OGG1-Targeted Inhibitor Screening

The verified IC₅₀ of 1.53 µM against human OGG1 [1] positions this compound as a relevant tool for DNA repair research. OGG1 is a key enzyme in the base excision repair pathway, and its inhibition is being explored for modulating inflammatory responses and cancer cell sensitivity to DNA-damaging agents. Researchers can use this compound as a structurally defined, mid-micromolar inhibitor for comparative studies, or as a starting scaffold for further medicinal chemistry optimization aimed at improving potency and selectivity [2].

Hydrazone-Based Chemical Library Synthesis

The terminal hydrazide group enables facile condensation with diverse aldehydes and ketones to generate hydrazone (Schiff base) derivatives . This reactivity is well-validated within the phenoxyacetohydrazide class, where systematic derivatization has yielded compounds with β-glucuronidase inhibition IC₅₀ values as low as 9.20 µM [3]. For medicinal chemistry or chemical biology groups synthesizing focused libraries, this compound provides a commercially available, purity-specified building block with a defined substitution pattern (4-chloro-3,5-dimethyl) on the phenoxy ring.

Method Development for Hydrazide Quantification and Analytical Characterization

Given the commercial availability of 2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide at ≥95% purity with established molecular properties (MW 228.68, predicted pKa 12.11) , this compound can serve as a reference standard for developing and validating analytical methods for phenoxyacetohydrazide derivatives. Its defined structure and predicted physicochemical parameters provide a useful benchmark for HPLC method development, mass spectrometry calibration, or stability studies of hydrazide-containing compounds.

Technical Documentation Hub

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